molecular formula C10H6O5 B2578029 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid CAS No. 1522234-59-8

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid

Cat. No.: B2578029
CAS No.: 1522234-59-8
M. Wt: 206.153
InChI Key: AKSJLMBKEMBXQL-UHFFFAOYSA-N
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Description

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid is a coumarin-3-carboxylic acid derivative of significant interest in medicinal chemistry research. This compound is part of a class of synthetic coumarins being investigated for their potential to inhibit cancer cell invasion and metastasis, a major challenge in oncology . The structural motif of the coumarin core, particularly with substitutions at the 3- and 6- positions, is known to be a key pharmacophore for biological activity . Researchers are exploring these derivatives as novel small-molecule agents that may interfere with the metastatic process, offering a complementary approach to conventional cytotoxic chemotherapy . The carboxylic acid functionality at the 3-position provides a versatile handle for further chemical modification, allowing for the synthesis of ester and amide derivatives to probe structure-activity relationships and optimize pharmacological properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-hydroxy-2-oxochromene-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-5-1-2-8-6(3-5)7(10(13)14)4-9(12)15-8/h1-4,11H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJLMBKEMBXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of salicylaldehyde and malonic acid in the presence of a base, followed by cyclization to form the benzopyran ring . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens or other functional groups into the benzopyran ring .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid exhibit significant anticancer properties. A study focused on the synthesis of 6-substituted derivatives demonstrated their ability to inhibit the invasion and metastasis of cancer cells, particularly HT 1080 fibrosarcoma cells. The structure-activity relationship highlighted that certain substituents could enhance biological activity without compromising potency .

Case Study: Inhibition of Cancer Cell Invasion

In vitro experiments showed that these compounds reduced the invasive behavior of cancer cells significantly. The presence of aryl esters at specific positions was crucial for enhancing their anticancer efficacy. For instance, compounds with an acetoxymethyl substituent at the 6-position maintained potency comparable to those with acetamidomethyl substituents .

Enzyme Inhibition

Another critical application involves the design of mechanism-based inhibitors targeting human leukocyte elastase and alpha-chymotrypsin. Pyridyl esters derived from this compound were shown to effectively inhibit these enzymes, which play a role in various degenerative processes associated with inflammation and tissue remodeling .

Table: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
6-Chloromethyl DerivativesHuman Leukocyte ElastaseIrreversible107,400
Non-Alkylating DerivativesThrombinTime-dependent7,200

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It was found to modulate signaling pathways associated with inflammation, specifically inhibiting the NF-kB pathway. This inhibition was linked to a reduction in pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharides (LPS) .

Pesticide Development

The unique properties of this compound have led to its investigation as a potential pesticide. Its structural characteristics allow it to interact with biological systems in plants and pests, making it a candidate for developing environmentally friendly agricultural chemicals.

Table: Synthesis Methods Overview

Method TypeDescriptionAdvantages
CondensationReaction between aldehydes and ketonesHigh yield
CyclizationFormation through phenolic compoundsSelective functionalization

Mechanism of Action

The mechanism of action of 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its potential anticancer activity is mediated through the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid with two closely related compounds from the evidence:

Property This compound 4-Oxo-4H-1-benzopyran-2-carboxylic acid 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid
CAS No. Not explicitly provided 4940-39-0 1083-01-8
Molecular Formula C₁₀H₆O₅ (hypothetical) C₁₀H₆O₄ C₁₂H₈O₄
Molecular Weight ~206.15 (calculated) 190.15 216.19
Functional Groups 2-keto, 6-hydroxy, 4-carboxylic acid 4-keto, 2-carboxylic acid 4-keto, 2-carboxylic acid, 6-phenyl substituent
Melting Point Data unavailable 260°C Not reported
Purity N/A ≥98% (HPLC) ≥98% (raw supplier data)
Key Applications Hypothesized: Chelation, drug intermediates Organic synthesis intermediate Synthetic route development (15+ articles)
Safety Profile Likely similar R/S phrases (e.g., irritant) R36/37/38; H315-H319-H335 Not explicitly stated

Key Differences and Research Findings:

Substituent Effects: The 6-hydroxy group in the target compound may enhance solubility and metal-chelating capacity compared to the phenyl-substituted analog (CAS 1083-01-8), which has higher lipophilicity due to the aromatic ring .

Synthetic Utility :

  • 4-Oxo-6-phenyl-4H-pyran-2-carboxylic acid (CAS 1083-01-8) has extensive synthetic route documentation, suggesting its utility in heterocyclic chemistry. In contrast, the target compound’s synthesis may require specialized hydroxylation steps .
  • The absence of a phenyl group in the target compound could simplify purification compared to CAS 1083-01-8 but reduce stability under acidic conditions .

This contrasts with the phenyl-substituted analog, which may prioritize structural rigidity for receptor binding .

Notes on Evidence Limitations and Interpretations

  • Data Gaps : Direct experimental data for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structural analogs.
  • Contradictions : The hydroxyl group’s position (6 vs. 4 in other analogs) significantly impacts properties, making direct comparisons speculative.
  • Safety : Analogous compounds (e.g., CAS 4940-39-0) exhibit irritant properties (H315-H319-H335), suggesting similar handling precautions for the target compound .

Biological Activity

Overview

2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid, a member of the benzopyran family, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a hydroxyl group and a carboxylic acid group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as human leukocyte elastase and thrombin, indicating potential anti-inflammatory effects. This inhibition is often time-dependent and can lead to irreversible enzyme inactivation under certain conditions .

Antioxidant Properties

Research indicates that this compound demonstrates significant antioxidant activity. In vitro studies have shown that it effectively scavenges DPPH• radicals, a common method for evaluating antioxidant capacity. The structure-activity relationship (SAR) studies suggest that modifications to the hydroxyl and carboxylic groups can enhance its radical-scavenging ability .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the hydroxyl group is believed to play a critical role in its antimicrobial effectiveness.

Anti-Cancer Activity

Recent investigations have focused on the anti-cancer potential of derivatives of this compound. For instance, derivatives have been synthesized that exhibit reduced invasive behavior in fibrosarcoma cells (HT 1080), suggesting potential applications in cancer therapy. The efficacy of these compounds can be influenced by structural modifications at the 6-position of the benzopyran ring .

Case Studies

  • Human Leukocyte Elastase Inhibition :
    • A study demonstrated that pyridyl esters derived from this compound effectively inhibited human leukocyte elastase with a high degree of specificity. This inhibition was characterized by a transient inactivation mechanism, highlighting the therapeutic potential in conditions involving elastase-mediated tissue degradation .
  • Inhibition of Tumor Cell Invasion :
    • A series of synthetic derivatives were tested for their ability to inhibit the invasion of HT 1080 fibrosarcoma cells. The results indicated that certain substitutions at the 6-position could maintain or enhance biological activity, paving the way for further development of anti-cancer agents based on this scaffold .

Comparative Analysis

Compound Activity IC50 (µM) Notes
This compoundAntioxidantNot specifiedEffective DPPH• scavenger
Pyridyl esters of 6-substituted derivativesHuman leukocyte elastase inhibitork(i)/K(I) = 107,000Time-dependent inhibition
Novel derivatives (aryl esters)Anti-cancerNot specifiedReduced invasion in HT 1080 cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-6-hydroxy-2H-1-benzopyran-4-carboxylic acid, and what catalytic systems are recommended?

  • Answer: A common approach involves condensation reactions followed by cyclization. For example, analogous benzopyran derivatives are synthesized using catalysts like palladium or copper under reflux conditions in solvents such as dimethylformamide (DMF) or toluene. Cyclization steps may employ acidic catalysts (e.g., boron trifluoride diethyl etherate) to stabilize intermediates . Optimization of reaction time and temperature is critical to avoid side products.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer: Use a combination of spectroscopic techniques:

  • NMR : Confirm proton environments and coupling patterns.
  • X-ray crystallography : Resolve crystal structure (as demonstrated for related spiro compounds in Acta Crystallographica reports) .
  • Mass spectrometry : Verify molecular weight (e.g., 327.4174 g/mol for structurally similar compounds) . Cross-reference with PubChem or NIST data for validation .

Q. What safety protocols should be followed during laboratory handling?

  • Answer: Despite limited toxicological data, adopt precautions from analogous compounds:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Note: Ecological toxicity and biodegradability data are often unavailable, requiring conservative waste management .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

  • Answer:

  • Validation : Compare computational models (e.g., DFT calculations) with experimental spectroscopic data (IR, UV-Vis).
  • Parameter adjustment : Refine solvent effects or protonation states in simulations.
  • Structural analogs : Use data from PubChem entries (e.g., InChI keys for related chromenones) to benchmark predictions .

Q. What methodologies are effective for evaluating the compound’s bioactivity against microbial targets?

  • Answer: Design systematic assays:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria using broth microdilution.
  • Time-kill kinetics : Assess bactericidal effects over 24 hours.
  • Controls : Include reference antibiotics and solvent controls. Correlate results with structural features (e.g., hydroxyl group positioning) .

Q. How can the compound’s potential as a kinase inhibitor be explored experimentally?

  • Answer:

  • Kinase profiling : Use ATP-competitive binding assays (e.g., KinomeScan) to identify target kinases.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy or carboxyl groups) and test inhibition efficacy.
  • Molecular docking : Model interactions with kinase active sites using software like AutoDock, referencing crystallographic data from related benzopyrans .

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